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AKR1C3-IN-1

Selectivity Isoform profiling Enzyme inhibition

NSAID-based AKR1C3 inhibitors (e.g., indomethacin) confound experimental results due to cross-reactivity with COX enzymes and AKR1C1/C2 isoforms. AKR1C3-IN-1 resolves this by providing unambiguous AKR1C3-specific inhibition. - IC50 = 13 nM against AKR1C3; >1,500-fold selectivity over AKR1C1 (IC50 = 20.3 µM) and AKR1C2 (IC50 > 30 µM). - Clean pharmacological profile with no COX inhibition, enabling definitive attribution of phenotypic effects to AKR1C3. - Supplied as ≥98% pure solid; ideal benchmark compound for HTS campaigns and chemoresistance studies in CRPC, ER+ breast cancer, and AML models.

Molecular Formula C16H15NO4S
Molecular Weight 317.4 g/mol
CAS No. 327092-81-9
Cat. No. B1669633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKR1C3-IN-1
CAS327092-81-9
SynonymsCRT0036521;  CRT-0036521;  CRT 0036521; 
Molecular FormulaC16H15NO4S
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19)
InChIKeyZGVIUMKHTXKKOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility26.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AKR1C3-IN-1: Selective AKR1C3 Inhibitor


AKR1C3-IN-1 (also referenced as CRT0036521 or SN33607) is a highly selective, small-molecule inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme [1]. AKR1C3 is a key therapeutic target implicated in the intratumoral biosynthesis of androgens and estrogens in hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) and estrogen receptor-positive (ER+) breast cancer [2]. The compound belongs to the 3,4-dihydroisoquinoline sulfonyl benzoic acid class and is recognized for its low nanomolar potency and remarkable isoform selectivity, making it a preferred tool for discriminating AKR1C3 function from that of its closely related family members .

AKR1C3 isoform-selective inhibition studies – enables discrimination of AKR1C3 function from highly homologous AKR1C1/C2 in steroidogenic pathways.
Cell-based target engagement and pathway analysis – supports investigation of AR signaling and hormone biosynthesis in prostate/breast cancer models.
Clean off-target profile – lacks COX inhibition, reducing prostaglandin-mediated physiological artifacts in chronic exposure studies.

AKR1C3-IN-1 vs. Generic AKR1C3 Inhibitors


Generic AKR1C3 inhibitors, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, flufenamic acid, and naproxen, lack the critical isoform selectivity required to dissect AKR1C3-specific biology. While these NSAIDs inhibit AKR1C3 at micromolar concentrations, they also exhibit potent cross-reactivity with the closely related isoforms AKR1C1 and AKR1C2, which share over 86% sequence homology [1]. For instance, indomethacin inhibits AKR1C3 with an IC50 of ~2.4 µM but also potently inhibits AKR1C2 (IC50 ~1.8 µM), confounding interpretation of experimental results [2]. This off-target activity obscures AKR1C3's true role in disease models, especially in prostate and breast cancer where AKR1C1 and AKR1C2 also regulate steroid hormone metabolism. In contrast, AKR1C3-IN-1 provides an isoform-selective tool with over 1,500-fold discrimination against these off-targets, enabling researchers to unambiguously attribute observed biological effects to AKR1C3 inhibition [1].

Risk 1
AKR1C3-IN-1: Isoform-selective, >1,000-fold discrimination over AKR1C1/C2.
Generic NSAIDs: Broad AKR1C cross-reactivity (AKR1C1, AKR1C2) obscures AKR1C3-specific biology and attribution.
Risk 2
AKR1C3-IN-1: No COX inhibition up to 10 µM; suitable for long-term mechanistic studies.
NSAID-based inhibitors: Potent COX-1/COX-2 blockade introduces prostaglandin-dependent confounding effects.
Risk 3
AKR1C3-IN-1: Scaffold linked to AR antagonism in cell models, enabling pathway modulation studies.
Highly potent alternatives: e.g., ASP9521 fails to modulate AR signaling despite strong enzymatic inhibition.

AKR1C3-IN-1 Comparative Selectivity


Isoform Selectivity vs. AKR1C1 and AKR1C2

AKR1C3-IN-1 demonstrates exceptional isoform selectivity, a critical parameter for avoiding off-target effects when studying AKR1C3 biology. In a competitive fluorescence assay, the compound inhibited AKR1C3 activity with an IC50 of 0.027±0.002 µM, while showing significantly reduced activity against the closely related isoforms AKR1C1 (IC50 = 20.3±3.8 µM) and AKR1C2 (IC50 > 30 µM) [1]. This represents a selectivity window of over 1,500-fold against AKR1C1 and greater than 1,000-fold against AKR1C2. In stark contrast, generic NSAID inhibitors like indomethacin exhibit minimal selectivity, with IC50 values for AKR1C3, AKR1C1, and AKR1C2 all within a single order of magnitude (2.4 µM, 1.5 µM, and 1.8 µM, respectively) [2]. This quantitative disparity underscores why generic substitution fails to provide isoform-specific interrogation.

Isoform Selectivity
Head-to-head
AKR1C3-IN-1 IC50 = 0.027 µM (AKR1C3), >30 µM (AKR1C2); selectivity >1,500-fold vs. indomethacin (IC50 ~2.4 µM across isoforms).
Supports unambiguous attribution of cellular effects to AKR1C3 inhibition.
Recombinant enzyme assay; cellular selectivity may vary.
Selectivity Isoform profiling Enzyme inhibition

Cellular Target Engagement vs. ASP9521

While many AKR1C3 inhibitors demonstrate high biochemical potency, their ability to engage the target and modulate downstream pathways in a cellular context is variable. AKR1C3-IN-1 effectively inhibits AKR1C3-mediated reduction of the prodrug PR-104H in cell-based assays, demonstrating robust cellular target engagement. In comparative studies, ASP9521, a potent AKR1C3 inhibitor (IC50 = 11 nM), failed to act as an androgen receptor (AR) antagonist or block AR-driven reporter gene activity in LNCaP-AKR1C3 cells, indicating a disconnect between enzymatic inhibition and functional pathway modulation [1]. In contrast, compounds with a similar scaffold to AKR1C3-IN-1 (e.g., N-naphthyl-aminobenzoates) showed bifunctional activity, inhibiting both AKR1C3 and AR signaling [1]. This suggests that the dihydroisoquinoline sulfonyl benzoic acid scaffold of AKR1C3-IN-1 may confer distinct cellular advantages over structurally dissimilar, highly potent alternatives like ASP9521.

Cellular Engagement vs. ASP9521
Cross-study comparable
AKR1C3-IN-1 inhibits PR-104H formation and AR reporter activity; ASP9521 (IC50 11 nM) lacks AR modulation.
Scaffold may enable pathway modulation beyond enzymatic inhibition.
Quantitative comparison limited; same-cell-line validation advised.
Cellular activity Target engagement Functional assay

COX Inhibition Off-Target Profile

A common pitfall of many early AKR1C3 inhibitors is their origin as non-steroidal anti-inflammatory drugs (NSAIDs), leading to significant off-target inhibition of cyclooxygenase (COX) enzymes. This off-target activity can confound in vivo efficacy and safety studies. AKR1C3-IN-1 was specifically evaluated for COX inhibition and demonstrated no activity against COX enzymes at concentrations up to 10 µM in a whole blood assay [1]. This is a critical differentiator from NSAID-based inhibitors, which typically inhibit COX-1 and COX-2 at sub-micromolar to low micromolar concentrations, potentially inducing prostaglandin-mediated physiological changes unrelated to AKR1C3. For example, indomethacin inhibits COX-1 and COX-2 with IC50 values in the low nanomolar range, a significant confounding factor [2].

COX Off-Target Profile
Head-to-head
No COX inhibition at 10 µM; indomethacin inhibits COX-1/2 at sub-µM levels.
Clean profile supports chronic exposure models without prostaglandin artifacts.
Whole blood assay; in vivo COX effects may still require confirmation.
Off-target activity Cyclooxygenase Selectivity

Binding Mode: Oxyanion Hole Interaction

X-ray crystallography studies of AKR1C3 complexed with inhibitors from the 3,4-dihydroisoquinoline sulfonyl benzoic acid series provide a high-resolution understanding of the binding mode [1]. The carboxylate group of the benzoic acid moiety occupies the enzyme's oxyanion hole, a critical catalytic feature, while the sulfonamide linker provides a precise twist that optimally positions the dihydroisoquinoline group into an adjacent hydrophobic pocket [1]. This defined binding mode, which mimics the transition state of the enzyme's natural ketone substrates, contrasts sharply with the more flexible and less specific binding modes of NSAIDs like indomethacin. This structural precision underpins the compound's exceptional isoform selectivity and provides a rational basis for its use as a mechanistic probe to study AKR1C3's catalytic function.

Binding Mode
Supporting evidence
Carboxylate in oxyanion hole; dihydroisoquinoline in hydrophobic pocket (X-ray crystallography).
Defined binding underpins selectivity and rational probe design.
Based on 3,4-dihydroisoquinoline sulfonyl benzoic acid series.
Binding mode X-ray crystallography Structure-activity relationship

AKR1C3-IN-1 Research Applications


AKR1C3 Isoform-Specific Roles in CRPC

AKR1C3-IN-1 is optimally suited for dissecting the specific contribution of AKR1C3 to intratumoral androgen biosynthesis in CRPC models. Its >1,500-fold selectivity over AKR1C1 and AKR1C2 allows researchers to treat AKR1C3-overexpressing cell lines (e.g., LAPC4 or 22RV1) and unambiguously attribute changes in testosterone production, AR activation, and cell proliferation to AKR1C3 inhibition, avoiding confounding effects from other AKR1C isoforms [1]. In contrast, less selective inhibitors like indomethacin or flufenamic acid would inhibit multiple AKR1C isoforms and COX enzymes, obscuring the true biology [2].

Chemoresistance in Leukemia and Solid Tumors

AKR1C3 has been implicated in the development of resistance to anthracyclines and other chemotherapeutic agents. AKR1C3-IN-1 provides a clean pharmacological tool to investigate the mechanism of AKR1C3-mediated chemoresistance in cell culture models (e.g., acute myeloid leukemia or breast cancer cell lines). By specifically inhibiting AKR1C3 without engaging COX or other AKR1C isoforms, researchers can accurately assess the enzyme's role in drug detoxification and identify potential synergy when AKR1C3-IN-1 is combined with standard-of-care agents [1].

AKR1C3 Target Validation in ER+ Breast Cancer

AKR1C3 contributes to 17β-estradiol biosynthesis in ER+ breast cancer cells, promoting ligand-dependent tumor growth. AKR1C3-IN-1 can be used to selectively block this intracrine pathway in cell lines like MCF-7 and T47D. Its lack of COX inhibition is particularly advantageous here, as prostaglandin signaling can independently influence breast cancer cell proliferation and migration, confounding results obtained with NSAID-based AKR1C3 inhibitors [1].

HTS Reference Standard for AKR1C3 Inhibitors

Due to its well-characterized biochemical potency (IC50 = 13 nM), defined binding mode, and exceptional selectivity, AKR1C3-IN-1 serves as an ideal positive control and benchmark compound in HTS campaigns aimed at discovering novel AKR1C3 inhibitors. Its consistent performance in both biochemical and cellular assays makes it a reliable standard for validating assay robustness and setting threshold criteria for hit identification and lead optimization [1].

Application
Selection Property
Validation Focus
AKR1C3 isoform-specific CRPC studies
High isoform selectivity over AKR1C1/C2
AR activation and androgen biosynthesis pathway attribution
Chemoresistance mechanism research
COX-clean pharmacological profile
Drug detoxification pathway analysis; synergy with chemotherapeutics
ER+ breast cancer intracrine pathway studies
Lack of COX off-target activity
Estradiol biosynthesis and proliferation endpoints
HTS positive control and benchmark
Well-characterized potency and selectivity
Assay robustness and hit threshold criteria

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